3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
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Overview
Description
3-Bromo-2,4,5-trimethylbicyclo[420]octa-1,3,5-trien-7-ol is an organic compound with the molecular formula C11H13BrO It is a bicyclic structure featuring a bromine atom and three methyl groups attached to a triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves the bromination of 2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, H2/Pd
Substitution: NaN3, NaOCH3
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: 2,4,5-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
Substitution: Azide or methoxy derivatives
Scientific Research Applications
3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4,5-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- 3-Bromo-2,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol
- 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Uniqueness
3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the bicyclic structure. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
663941-22-8 |
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Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
3-bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C11H13BrO/c1-5-6(2)11(12)7(3)8-4-9(13)10(5)8/h9,13H,4H2,1-3H3 |
InChI Key |
XZOJEYJIGICRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(C2)O)C)Br)C |
Origin of Product |
United States |
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